molecular formula C10H16O3S B14656277 2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate CAS No. 53414-22-5

2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate

Cat. No.: B14656277
CAS No.: 53414-22-5
M. Wt: 216.30 g/mol
InChI Key: YKSGLGYHNNNLSV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₁₀H₁₆O₃S This compound is characterized by the presence of a hydroxy group, a sulfanyl group, and a prop-2-en-1-yl group attached to a propyl chain, which is further connected to a 2-methylprop-2-enoate moiety

Preparation Methods

The synthesis of 2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-mercaptopropyl alcohol with 2-methylprop-2-enoic acid under specific reaction conditions. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the sulfanyl group can participate in thiol-disulfide exchange reactions, and the prop-2-en-1-yl group can undergo addition reactions. These interactions can modulate biological pathways and molecular targets, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate include:

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

CAS No.

53414-22-5

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

(2-hydroxy-3-prop-2-enylsulfanylpropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H16O3S/c1-4-5-14-7-9(11)6-13-10(12)8(2)3/h4,9,11H,1-2,5-7H2,3H3

InChI Key

YKSGLGYHNNNLSV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(CSCC=C)O

Origin of Product

United States

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